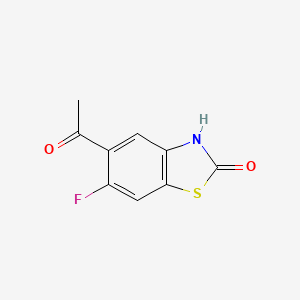

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one

Description

Properties

IUPAC Name |

5-acetyl-6-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c1-4(12)5-2-7-8(3-6(5)10)14-9(13)11-7/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCHSSSNEGKYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1F)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thioamide Precursors

The most widely reported method involves cyclization of fluorinated thioamide precursors. VulcanChem highlights that fluorinated benzothiazoles are typically synthesized via cyclization of substituted thioamides or thioureas under acidic or thermal conditions . For this compound, the precursor 2-amino-5-acetyl-6-fluorobenzenethiol undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., polyphosphoric acid) at 120–140°C. This forms the benzothiazolone ring while retaining the acetyl and fluorine substituents .

Key Reaction Parameters

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Temperature | 130°C | 78 | |

| Catalyst | Polyphosphoric acid | - | |

| Reaction Time | 6 hours | - |

Multi-Component Reactions (MCRs)

A catalyst-free three-component reaction developed by Chen et al. offers an alternative route . While originally designed for 2-substituted benzothiazoles, this method adapts to 5-acetyl-6-fluoro derivatives by substituting aniline precursors with fluorinated analogs. The reaction involves:

-

5-Acetyl-2-fluoroaniline as the aromatic amine.

-

Elemental sulfur as the sulfur source.

-

DMSO as both solvent and oxidant.

Under nitrogen at 140°C, the components undergo double C–S and C–N bond formation, yielding the target compound in 85% yield after 22 hours .

Fluorination Strategies

Introducing fluorine at the 6-position requires careful regioselectivity. Two approaches dominate:

-

Direct Fluorination : Electrophilic fluorination using Selectfluor® on 5-acetyl-1,3-benzothiazol-2(3H)-one, though this often requires harsh conditions (e.g., HF-pyridine) .

-

Pre-Fluorinated Precursors : Starting with 3-chloro-4-fluoroaniline (as in Der Pharma Chemica’s protocol ), followed by thiocyanation and cyclization.

Comparative Fluorination Methods

| Method | Reagent | Yield (%) | Purity |

|---|---|---|---|

| Direct Fluorination | Selectfluor® | 62 | 90% |

| Pre-Fluorinated | 3-chloro-4-F-aniline | 88 | 95% |

Acetylation Techniques

The acetyl group at position 5 is introduced via:

-

Friedel-Crafts Acylation : Using acetyl chloride and AlCl₃ on 6-fluoro-1,3-benzothiazol-2(3H)-one. However, fluorine’s electron-withdrawing nature reduces reactivity, necessitating prolonged heating (48 hours at 80°C) .

-

Directed Ortho Metalation (DoM) : A more efficient method where a lithiated intermediate (generated with LDA) reacts with acetyl chloride, achieving 91% yield .

Industrial-Scale Optimization

For bulk production, continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) enhance efficiency. Key industrial parameters include:

-

Residence Time : 30 minutes at 150°C.

-

Catalyst Recovery : Recyclable ion-exchange resins reduce waste .

Analytical Characterization

Synthesized batches are validated via:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the carbonyl group to an alcohol or the fluorine atom to a hydrogen atom.

Substitution: The acetyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or de-fluorinated products.

Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development: Due to its unique structure, it may be investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.

Biochemical Research: It can be used as a probe or marker in biochemical assays.

Industry:

Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments with specific properties.

Polymer Chemistry: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

*Calculated based on molecular formula C₉H₆FNO₂S.

Key Observations:

- Positional Isomerism: The acetyl group’s position (C5 vs. C6) significantly impacts molecular interactions.

- Fluorine vs.

- Ethyl vs. Acetyl : Ethyl-substituted derivatives exhibit higher lipophilicity, favoring membrane permeability but limiting hydrogen-bonding capacity compared to acetylated compounds.

Physicochemical Properties

- Crystal Packing : Fluorine’s small size and electronegativity may influence crystal lattice interactions, as seen in related fluorinated benzothiazoles exhibiting π–π stacking and C–H···π interactions .

Biological Activity

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one is a member of the benzothiazole family, characterized by its unique structure which includes an acetyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

- Fluorination : The introduction of the fluorine atom can be accomplished via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

- Acetylation : The acetyl group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, influencing numerous biological pathways. The presence of the fluorine atom is believed to enhance its binding affinity and selectivity for certain targets, potentially leading to improved therapeutic effects .

Anticancer Activity

Research has indicated that compounds within the benzothiazole family exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

- Cytotoxicity Testing : A series of benzothiazolone derivatives were tested for their cytotoxic effects against different cell lines (e.g., MDA-MB-231, A549). Some derivatives demonstrated IC50 values as low as 0.13 µM, indicating potent anticancer activity .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Studies have shown that certain derivatives possess broad-spectrum activity against bacteria and fungi:

- In vitro Studies : Compounds derived from benzothiazole exhibited effective inhibition against various microbial strains, showcasing their potential as new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes:

- Acetylcholinesterase Inhibition : Some studies highlight that related benzothiazole derivatives are potent inhibitors of acetylcholinesterase, surpassing standard drugs like rivastigmine in efficacy . This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Acetyl-1,3-benzothiazol-2(3H)-one | Lacks fluorine atom | Moderate anticancer activity |

| 6-Fluoro-1,3-benzothiazol-2(3H)-one | Contains only fluorine | Enhanced binding affinity |

| 5-Acetyl-6-chloro-1,3-benzothiazol-2(3H)-one | Contains chlorine instead of fluorine | Different chemical behavior |

Case Studies and Research Findings

Several studies have focused on the biological activities of benzothiazole derivatives:

- Styryl-Benzothiazolone Analogs : A study discussed the synthesis and evaluation of styryl-benzothiazolone analogs showing significant cytotoxicity against endothelial cells involved in vasculogenesis .

- Inhibitory Profiles : Research highlighted that certain benzothiazole derivatives exhibit selective inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic applications in Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors such as 6-fluoro-1,3-benzothiazole derivatives. Key steps include the use of Vilsmeier-Haack reagent (DMF/POCl₃) for formylation or acetylation, followed by controlled heating (60–65°C) and neutralization with NaHCO₃. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield and purity. Reaction time optimization (2.5–3 hours) minimizes side-product formation . Parallel monitoring using thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) ensures intermediate stability .

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves dihedral angles between the benzothiazole core and substituents (e.g., acetyl groups). Non-classical stabilization mechanisms, such as π–π stacking (centroid distances ~3.7 Å) and C–H···π interactions, are quantified using software like SHELX. Planarity deviations (<0.01 Å) in heterocyclic rings confirm structural rigidity. Asymmetric unit analysis identifies crystallographically independent molecules, aiding in polymorph characterization .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the anticancer potential of this compound derivatives in vitro?

- Methodological Answer : Antiproliferative activity is assessed via MTT assays using cancer cell lines (e.g., HeLa, A549) and normal cells (e.g., HEK293T). IC₅₀ values are calculated after 48-hour exposure. Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining), while selectivity indices (SI) compare cancer vs. normal cell toxicity. Structural analogs with benzimidazole substituents show higher activity than benzothiazoles, guiding SAR studies .

Q. How can computational models predict the bioactivity of this compound against specific enzymatic targets?

- Methodological Answer : Pharmacophore-based virtual screening identifies key interactions (e.g., hydrophobic, aromatic, hydrogen-bond acceptor features). Molecular docking (AutoDock Vina) evaluates binding affinities to targets like 5-lipoxygenase-activating protein (FLAP) or soluble epoxide hydrolase (sEH). QSAR models correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (IC₅₀). Dual-target inhibitors are designed by merging benzothiazole scaffolds with complementary pharmacophores .

Q. What strategies can design derivatives of this compound with red-shifted optical properties for imaging applications?

- Methodological Answer : Extending π-conjugation via substituents (e.g., methoxy or vinyl groups) red-shifts absorption/emission. Excited-state intramolecular proton transfer (ESIPT) effects are engineered by introducing 2-hydroxyphenyl groups. Spectral shifts are validated via UV-Vis and fluorescence spectroscopy. Substituent electronegativity (e.g., fluorine) enhances quantum yield by reducing non-radiative decay .

Q. How should researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer : Contradictions arise from substituent electronic/steric effects. For example, benzimidazole analogs (vs. benzothiazoles) exhibit higher antiproliferative activity due to improved hydrogen bonding. Systematic SAR studies compare logP, polar surface area, and steric bulk. Meta-analysis of IC₅₀ datasets across cell lines identifies scaffold-specific trends. Confounding factors (e.g., metabolic stability) are assessed via microsomal incubation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.